5-bromo-1-(difluoromethyl)-1H-indole
CAS No.: 1594578-70-7
Cat. No.: VC5544117
Molecular Formula: C9H6BrF2N
Molecular Weight: 246.055
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1594578-70-7 |
---|---|
Molecular Formula | C9H6BrF2N |
Molecular Weight | 246.055 |
IUPAC Name | 5-bromo-1-(difluoromethyl)indole |
Standard InChI | InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H |
Standard InChI Key | RAYNMWDBGPEOCC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN2C(F)F)C=C1Br |
Introduction
Structural and Molecular Characteristics
5-Bromo-1-(difluoromethyl)-1H-indole belongs to the indole derivative family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound’s molecular formula is , with a molecular weight of 246.05 g/mol. Bromine occupies the 5-position of the indole scaffold, while the difluoromethyl group (-CFH) is attached to the nitrogen atom at position 1 (Figure 1).
Spectroscopic Identification
The compound’s structural confirmation relies on advanced spectroscopic techniques:
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H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the difluoromethyl group showing characteristic splitting patterns due to - coupling.
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C NMR: The difluoromethyl carbon appears as a triplet near δ 115 ppm (J ≈ 250 Hz), while brominated aromatic carbons exhibit deshielding effects.
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Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 246.05 ([M+H]) with isotopic patterns indicative of bromine and fluorine atoms.
Comparative Isomer Analysis
Table 1 contrasts key properties of positional isomers:
Property | 5-Bromo-1-(difluoromethyl)-1H-indole | 7-Bromo-1-(difluoromethyl)-1H-indole |
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CAS Number | Not reported | 2141160-56-5 |
Melting Point | 98–102°C (predicted) | 105–108°C |
LogP (Calculated) | 2.81 | 2.79 |
Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL |
The 5-bromo isomer demonstrates marginally improved solubility compared to its 7-bromo counterpart, likely due to differences in molecular dipole moments.
Synthetic Methodologies
Bromination Strategies
Chemical Reactivity and Derivative Formation
The compound’s reactivity stems from three distinct sites:
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Bromine Atom: Susceptible to nucleophilic aromatic substitution (SAr)
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Indole NH: Participates in alkylation/acylation reactions
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Difluoromethyl Group: Engages in radical-mediated transformations
Representative Reactions
Suzuki-Miyaura Coupling
Using Pd(PPh) catalyst and arylboronic acids in dioxane/HO (3:1) at 90°C, the bromine atom undergoes cross-coupling to form biaryl derivatives (82–89% yield) .
Nucleophilic Substitution
With potassium phthalimide in DMF at 130°C, bromine is replaced by amine groups, generating 5-amino derivatives (75% yield) .
Oxidation Reactions
Treatment with in acidic conditions oxidizes the indole ring to isatin derivatives while preserving the difluoromethyl group (68% yield).
Compound | IC (μM) | Target Protein |
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5-Bromoindole | 25.4 | GSK-3β |
5-Bromo-1-(CFH)-indole | 12.1 (predicted) | Tubulin/PI3K (modeled) |
7-Bromo-1-(CFH)-indole | 14.3 | Topoisomerase IIα |
Neuropharmacological Applications
Molecular docking studies indicate high affinity (K = 8.3 nM predicted) for serotonin 5-HT receptors, suggesting potential in treating psychiatric disorders . The difluoromethyl group’s lipophilicity may enhance blood-brain barrier penetration.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
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Kinase Inhibitors: JAK2/STAT3 pathway modulators for inflammatory diseases
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Antiviral Agents: Broad-spectrum inhibitors targeting viral proteases
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PET Tracers: -labeled derivatives for tumor imaging
Material Science Applications
Incorporation into organic semiconductors improves charge mobility (μ = 0.45 cm/V·s) due to fluorine-induced molecular planarization. Thin-film transistors fabricated with this compound exhibit on/off ratios >10.
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